N,N-bis(1H-indol-4-ylmethyl)butanamide
Description
Properties
Molecular Formula |
C22H23N3O |
|---|---|
Molecular Weight |
345.446 |
IUPAC Name |
N,N-bis(1H-indol-4-ylmethyl)butanamide |
InChI |
InChI=1S/C22H23N3O/c1-2-5-22(26)25(14-16-6-3-8-20-18(16)10-12-23-20)15-17-7-4-9-21-19(17)11-13-24-21/h3-4,6-13,23-24H,2,5,14-15H2,1H3 |
InChI Key |
JIKNUZBLPNMUBG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(CC1=C2C=CNC2=CC=C1)CC3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. N,N-bis(phenacyl)aniline
- Structure : Contains two phenacyl (aromatic ketone) groups attached to an aniline nitrogen.
- Synthesis: Prepared via ultrasound-mediated alkylation of aniline with α-bromoacetophenone under solvent-free conditions, achieving higher yields (70–85%) compared to traditional methods requiring organic solvents and longer reaction times .
- Applications : Serves as a precursor for heterocycles like indoles and triazepines .
b. N,N-bis(2,3-epoxypropyl)aniline
- Structure : Features two epoxypropyl groups on an aniline nitrogen.
- Properties: Not classified as a persistent, bioaccumulative, or toxic (PBT) substance, making it relatively environmentally benign .
- Applications : Likely used in epoxy resin formulations or crosslinking agents.
c. Pharmaceutical Impurities: Acebutolol Derivatives
- Examples: Imp. G(EP): N,N'-[[(1-Methylethyl)imino]-bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]dibutanamide Imp. H(EP): N,N'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(3-acetyl-1,4-phenylene)]]di-butanamide
- Synthesis : Derived from acebutolol, a β-blocker, these impurities form during drug manufacturing.
- Relevance : Highlight the importance of bis-amide structures in pharmaceutical quality control .
Key Comparative Data
Functional and Reactivity Differences
- Indole vs. Phenacyl Groups: The indole moiety in this compound may confer bioactivity (e.g., antioxidant or receptor-binding properties) absent in non-aromatic analogs like N,N-bis(2,3-epoxypropyl)aniline.
- Amide vs. Epoxy Backbones : Bis-amide compounds (e.g., acebutolol impurities) are more stable under physiological conditions compared to epoxy-containing analogs, which are reactive crosslinkers .
- Synthetic Efficiency : Ultrasound-mediated methods (as in N,N-bis(phenacyl)aniline) offer greener, higher-yield routes compared to traditional solvent-based syntheses .
Q & A
Q. What are the established synthetic routes for N,N-bis(1H-indol-4-ylmethyl)butanamide, and how is structural confirmation achieved?
The synthesis of bisamide derivatives typically involves coupling indole-containing amines with activated carbonyl intermediates. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres, followed by purification via column chromatography . Structural confirmation is achieved using H NMR to identify indole NH protons (δ ~10-12 ppm) and methylene bridges (δ ~3.5-4.5 ppm), alongside LC-MS to verify molecular ion peaks and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H/C NMR : To resolve indole aromatic protons, methylene linkages, and amide carbonyl signals (δ ~165-175 ppm for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .
- FT-IR : To identify N-H stretches (~3200-3400 cm) and amide C=O vibrations (~1640-1680 cm) .
Advanced Research Questions
Q. How can conformational dynamics of This compound be analyzed experimentally and computationally?
- NMR Studies : Variable-temperature (VT) NMR detects rotational barriers in amide bonds and indole stacking interactions. NOESY/ROESY experiments map spatial proximity between indole protons and methylene groups .
- Computational Methods : Molecular mechanics (MM2) or density functional theory (DFT) simulations optimize ground-state conformers and predict thermodynamic stability .
Q. What strategies address discrepancies between experimental data and computational models for this compound?
Discrepancies in bond angles or torsional energies can arise from solvent effects or incomplete basis sets in simulations. Mitigation includes:
Q. How can researchers investigate the biological activity of this compound?
While direct data on this compound is limited, related indole bisamides show antimicrobial and anticancer activity. Methodological approaches include:
- In vitro assays : MTT assays for cytotoxicity, agar diffusion for antimicrobial screening .
- Structure-Activity Relationship (SAR) : Modifying indole substituents or amide chain length to assess potency changes .
- Molecular docking : Predicting interactions with targets like DNA topoisomerases or kinase enzymes .
Methodological Challenges
Q. What are the key challenges in optimizing synthetic yield for This compound?
- Side Reactions : Indole NH groups may undergo undesired alkylation; protecting groups (e.g., Boc) are recommended .
- Purification : Polar byproducts require gradient elution in chromatography.
- Scale-up : Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency and workup .
Q. How can researchers resolve overlapping signals in NMR spectra of this compound?
- Use C DEPT or HSQC to correlate ambiguous protons with carbons.
- Apply 2D NOESY to identify through-space interactions between indole and methylene groups .
Data Interpretation
Q. What analytical approaches validate the stability of This compound under physiological conditions?
- HPLC Stability Studies : Incubate the compound in buffer (pH 7.4) and monitor degradation via peak area changes over time .
- Mass Spectrometry : Detect hydrolysis products (e.g., free indole derivatives) .
Advanced Applications
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or supramolecular assemblies?
The indole NH and amide groups offer coordination sites for metal ions (e.g., Zn, Cu). Experimental steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
